Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester
Overview
Description
“Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester” is a compound that contains a benzoic acid residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . It is an ester having an electron-withdrawing substituent .
Synthesis Analysis
The synthesis of this compound involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . It has been reported that ethyl 4-bromobenzoate, a similar compound, undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes .Molecular Structure Analysis
The molecular formula of “Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester” is C15H13BrO4S . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound undergoes reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The free radical reaction involves N-bromosuccinimide (NBS) losing the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen to form succinimide (SH) .Scientific Research Applications
Synthesis and Structural Analysis
- Benzoic acid derivatives, including 4-[(4-bromophenyl)sulfonyl]-, ethyl ester, have been used in the synthesis of sulfonyl-bridged oligo(benzoic acid)s, which exhibit high extractability toward lanthanoid ions. These compounds form supramolecular structures through hydrogen bonding, with potential applications in metal extraction and supramolecular chemistry (Morohashi et al., 2014).
Chemical Reactions and Mechanisms
- Research on phenyl esters of para-substituted benzoic acids, including 4-[(4-bromophenyl)sulfonyl]-, ethyl ester, has provided insights into the base-catalyzed hydrolysis of these compounds. This includes understanding the kinetics and mechanisms, which are vital for chemical synthesis and pharmaceutical applications (Bauerová & Ludwig, 2000).
Applications in Medicinal Chemistry
- Derivatives of benzoic acid, such as 4-[(4-bromophenyl)sulfonyl]-, ethyl ester, have been explored for their potential in medicinal chemistry. For instance, their use in the synthesis of Na+/H+ antiporter inhibitors highlights their role in developing treatments for conditions like acute myocardial infarction (Baumgarth et al., 1997).
Material Science and Polymer Chemistry
- In material science and polymer chemistry, benzoic acid derivatives are used in the synthesis of various compounds. For example, the synthesis and molecular structure analysis of trinuclear ruthenium cluster cations using such derivatives shed light on their potential applications in material science and catalysis (Vieille-Petit et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(4-bromophenyl)sulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4S/c1-2-20-15(17)11-3-7-13(8-4-11)21(18,19)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVGARDZRUYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725372 | |
Record name | Ethyl 4-(4-bromobenzene-1-sulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester | |
CAS RN |
141212-53-5 | |
Record name | Ethyl 4-(4-bromobenzene-1-sulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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